molecular formula C18H20FN3O2S B4061788 2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide

Cat. No.: B4061788
M. Wt: 361.4 g/mol
InChI Key: ZOIKNJRUNLCREV-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide is a useful research compound. Its molecular formula is C18H20FN3O2S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.12602622 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research Applications

  • The synthesis of polyfunctionally substituted heterocyclic compounds derived from related cyanoacetamide precursors has been explored, with several compounds demonstrating significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This suggests potential applications in the development of new anticancer agents (H. Shams et al., 2010).

Antimicrobial Applications

  • New indeno[1,2-b]pyridines and indeno[1,2-b]thieno[3,2-e]pyridine derivatives based on cyanoacetamide frameworks have been synthesized and tested for antimicrobial activities against a range of bacterial and fungal species, highlighting the potential of similar compounds in antimicrobial drug development (Y. Elossaily, 2007).

Heterocyclic Compound Synthesis

  • Research into the synthesis of diverse heterocyclic derivatives from cyanoacetamide precursors has led to the development of compounds with a wide range of biological activities. This includes the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, offering a foundation for further pharmacological exploration (M. Albratty et al., 2017).

Pharmacokinetic and Physicochemical Studies

  • The creation of new 2(1H)-pyridone molecules, including those with modifications to improve biological behavior, has been documented. These studies include in-vitro and in-vivo examinations of anti-inflammatory, ulcerogenic, and antipyretic properties, along with in-silico predictions of physicochemical and ADME traits, indicating a comprehensive approach to drug development (E. Fayed et al., 2021).

Properties

IUPAC Name

2-[[5-cyano-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S/c1-3-22(4-2)17(24)11-25-18-15(10-20)14(9-16(23)21-18)12-5-7-13(19)8-6-12/h5-8,14H,3-4,9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIKNJRUNLCREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide
Reactant of Route 6
2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N,N-diethylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.